molecular formula C18H22N6 B2566297 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine CAS No. 899978-04-2

4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine

Cat. No.: B2566297
CAS No.: 899978-04-2
M. Wt: 322.416
InChI Key: INYVNEWFDYCKIS-UHFFFAOYSA-N
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Description

4-Benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperidine ring. The triazolopyrimidine moiety is substituted with a benzyl group at position 3 and an ethyl group at position 3, while the piperidine ring is attached to position 7 of the core. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors involved in signaling pathways .

The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions, as seen in analogous triazolopyrimidine derivatives . Its piperidine substituent may enhance bioavailability compared to bulkier or more polar groups, such as piperazine or pyrrolidine derivatives .

Properties

IUPAC Name

7-(4-benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-2-24-18-16(21-22-24)17(19-13-20-18)23-10-8-15(9-11-23)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYVNEWFDYCKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield triazolopyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds with similar structures to 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine exhibit various biological activities, including:

  • Anticancer Properties : Studies show that this compound is effective against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), inducing apoptosis in these cells.
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, demonstrating moderate to strong activity against various bacterial strains. The presence of the piperidine nucleus is often associated with antibacterial action .

Pharmacological Applications

The pharmacological applications of 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine can be categorized into several key areas:

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for further development in cancer treatment protocols.
  • Antimicrobial Agents : Its effectiveness against bacterial strains suggests possible applications in developing new antibiotics or antimicrobial therapies.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes such as acetylcholinesterase and urease. This property could be leveraged in treating conditions like Alzheimer's disease or urinary infections .

Synthesis and Optimization

The synthesis of 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine typically involves multi-step synthetic routes. Key steps include:

  • Reaction Conditions : Optimizing temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity.
  • Structural Modifications : Modifying the triazolopyrimidine core can enhance the compound's efficacy against different biological targets .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Anticancer ActivityInduces apoptosis in MCF7 and HCT116 cell lines.
Antimicrobial ScreeningModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionEvaluated for acetylcholinesterase inhibition with promising results.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The benzyl group at position 3 is a common feature, stabilizing the triazolopyrimidine core through π-π interactions .
  • Position 7 modifications dictate pharmacological activity. Piperidine (target compound) and pyrrolidin-3-ol (RG7774) enhance solubility and receptor binding, while sulfide groups (VAS2870) confer redox-modulating properties .

Synthetic Accessibility :

  • The target compound’s synthesis (e.g., tert-butyl deprotection in piperidine derivatives) is less complex than RG7774’s 8-step protocol .
  • Green chemistry approaches (e.g., 4,4’-trimethylenedipiperidine additive) improve yields and reduce toxicity in analogous triazolopyrimidines .

Biological Activity: RG7774 and VAS2870 have well-defined targets (CNS receptors and NADPH oxidase, respectively), whereas the target compound’s activity is inferred from structural analogs targeting cannabinoid receptors () or kinases . Hydrazinyl derivatives () exhibit enhanced binding affinity due to hydrogen-bonding interactions, a feature absent in the target compound .

Research Findings and Data

Physicochemical Properties

  • Solubility : Piperidine derivatives generally exhibit better aqueous solubility than tert-butyl or Boc-protected analogs (e.g., Compound 22: 365.4 g/mol vs. Boc-piperazine: 424.5 g/mol) .
  • Thermal Stability : Triazolopyrimidines with alkyl substituents (e.g., ethyl, tert-butyl) show higher thermal stability (>200°C) compared to arylthio derivatives .

Pharmacological Potential

  • Target Affinity: Molecular docking studies suggest that piperidine-linked triazolopyrimidines (e.g., the target compound) may bind to cannabinoid type-2 receptors (CB2) with moderate affinity, similar to derivatives in .
  • Toxicity : Ethyl and benzyl substituents reduce acute toxicity compared to chlorinated analogs (e.g., A8 in ) .

Biological Activity

4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine is a heterocyclic compound with significant potential in pharmacological applications. Its structure comprises a piperidine ring substituted with a triazolopyrimidine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine is C19H24N6C_{19}H_{24}N_{6} with a molecular weight of approximately 342.41 g/mol. The compound can be represented using various chemical notations such as SMILES and InChI.

PropertyValue
Molecular Formula C19H24N6
Molecular Weight 342.41 g/mol
IUPAC Name 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, potentially blocking their activity and interfering with cellular pathways that lead to apoptosis in cancer cells. This mechanism is crucial for its anticancer properties.

Anticancer Properties

Research indicates that compounds similar to 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : Compounds in the same class have shown promising results in inhibiting growth.
  • HCT116 (colon cancer) : Similar derivatives have demonstrated effective antiproliferative activity.

A study highlighted that modifications to the triazolopyrimidine core can enhance efficacy against different biological targets .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found that related pyrimidine derivatives exhibit high antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine:

  • Synthesis and Evaluation : A study synthesized derivatives and tested them for antiproliferative activities in various tumor cell lines (e.g., Huh7 D12, Caco2). Certain derivatives showed significant cytotoxic effects .
  • Comparative Analysis : When compared with other triazolopyrimidine derivatives, 4-benzyl compounds exhibited superior binding affinities to target proteins involved in cancer progression .

Summary of Biological Activities

Activity TypeObservations
Anticancer Effective against MCF7 and HCT116 cell lines; induces apoptosis .
Antioxidant Exhibits high antioxidant activity; protects against oxidative stress .

Q & A

Q. What are the common synthetic routes and key optimization strategies for synthesizing 4-benzyl-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine?

The synthesis typically involves cyclization reactions using triazolopyrimidine precursors. A key optimization strategy is the use of 4,4’-trimethylenedipiperidine as a green additive, which replaces toxic, volatile bases. This additive enables reactions in eco-friendly solvent systems (e.g., water/ethanol mixtures at reflux) or in its liquefied state (65°C), achieving high yields (>80%). The additive’s Lewis base sites and hydrogen-bonding capacity enhance reaction efficiency while allowing full recovery and reuse without activity loss .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is critical for purity analysis. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For assay validation, a buffered mobile phase (e.g., ammonium acetate at pH 6.5) improves peak resolution in HPLC, as noted in pharmacopeial standards .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Replace traditional solvents with water/ethanol mixtures (1:1 v/v) to reduce toxicity and flammability. Utilize recyclable, non-volatile catalysts like 4,4’-trimethylenedipiperidine, which operates under mild conditions and minimizes hazardous waste. This approach aligns with green metrics by avoiding halogenated solvents and enabling catalyst recovery (>95% efficiency over five cycles) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Integrate quantum chemical calculations (e.g., density functional theory) with information science to predict reaction pathways and optimize conditions. For example, the ICReDD framework uses computational screening to identify optimal substituents and reaction parameters (e.g., temperature, solvent polarity), reducing experimental trial-and-error by >50%. Experimental data can then refine computational models, creating a feedback loop for accelerated discovery .

Q. What methodologies are effective in resolving contradictory data regarding reaction yields in different solvent systems?

Systematic analysis of solvent polarity, hydrogen-bonding capacity, and temperature is critical. For instance, yields in water/ethanol mixtures may differ from those in pure liquefied additives due to variations in substrate solubility and transition-state stabilization. Use Design of Experiments (DoE) to isolate variables: a 2³ factorial design (solvent ratio, temperature, catalyst loading) can identify interactions affecting yield. Statistical tools (e.g., ANOVA) quantify the significance of each factor .

Q. What reactor design considerations are critical for scaling up the synthesis while maintaining high regioselectivity?

Prioritize continuous-flow reactors over batch systems to enhance heat/mass transfer and reduce side reactions. Parameters such as residence time, mixing efficiency, and temperature gradients must be optimized using computational fluid dynamics (CFD) simulations. Refer to the CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for guidelines on scaling heterocyclic reactions. Membrane separation technologies (CRDC RDF2050104) can also aid in in-line purification during scale-up .

Q. How does the benzyl substituent influence the compound’s reactivity compared to similar triazolopyrimidine derivatives?

The benzyl group enhances steric bulk, potentially reducing nucleophilic attack at the piperidine nitrogen. It may also improve lipid solubility, affecting bioavailability in biological assays. Comparative studies with ethyl or methyl analogs (via Hammett σ constants or DFT calculations) can quantify electronic effects on reaction kinetics. For example, substituent electronic parameters (σₚ) correlate with reaction rates in SNAr mechanisms .

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